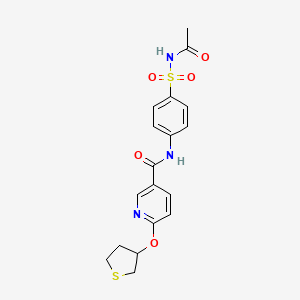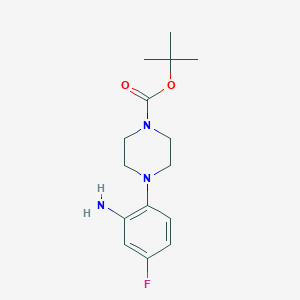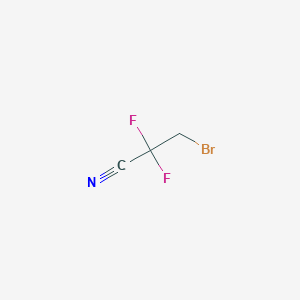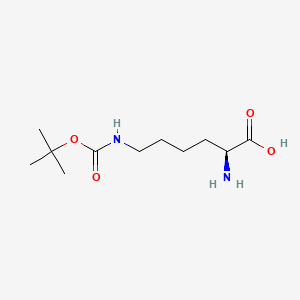
N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, commonly known as AT-1015, is a novel chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases.
作用機序
AT-1015 works by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation, leading to the inhibition of cancer cell growth and induction of apoptosis. Additionally, AT-1015 has been shown to modulate the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, AT-1015 has been shown to activate certain signaling pathways involved in neuroprotection and cognitive function, leading to improved neuronal survival and function.
Biochemical and Physiological Effects:
AT-1015 has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, modulation of the immune response, reduction of inflammation, and improvement of cognitive function. Additionally, AT-1015 has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of AT-1015 is its low toxicity and high bioavailability, making it suitable for use in animal studies and potentially in human clinical trials. Additionally, AT-1015 has been shown to have a broad range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of AT-1015 is its relatively complex synthesis method, which may limit its accessibility for some researchers.
将来の方向性
There are several future directions for research on AT-1015, including further studies on its efficacy and safety in animal models and human clinical trials, optimization of its synthesis method to improve accessibility, and exploration of its potential applications in other disease areas. Additionally, further research is needed to fully understand the mechanism of action of AT-1015 and to identify potential biomarkers for patient selection and monitoring.
合成法
AT-1015 can be synthesized through a multi-step process involving the reaction of 4-aminophenylsulfonamide with 6-bromo-3-pyridinecarboxylic acid, followed by the addition of tetrahydrothiophene-3-ol and acetic anhydride. The resulting product is purified through column chromatography to obtain AT-1015 in high yield and purity.
科学的研究の応用
AT-1015 has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that AT-1015 can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, AT-1015 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, AT-1015 has been shown to protect against neurodegeneration and improve cognitive function, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-12(22)21-28(24,25)16-5-3-14(4-6-16)20-18(23)13-2-7-17(19-10-13)26-15-8-9-27-11-15/h2-7,10,15H,8-9,11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBUJIPYUZLJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2666180.png)
![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)methanesulfonamide](/img/structure/B2666182.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2666184.png)







![N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2666197.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2666201.png)